molecular formula C9H12N4O B3200554 3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one CAS No. 1018274-29-7

3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one

Cat. No.: B3200554
CAS No.: 1018274-29-7
M. Wt: 192.22 g/mol
InChI Key: ZNAKUWNXISHQBX-UHFFFAOYSA-N
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Description

3-Amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one is a chemical compound belonging to the pyrazolo[4,3-c]pyridine class

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 1,5,6-trimethyl-1H-pyrazolo[4,3-c]pyridin-4-one with an amine source under acidic or basic conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted pyrazolo[4,3-c]pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. It is used in the development of new chemical reactions and methodologies.

Biology: In biological research, 3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one is employed in the study of enzyme inhibitors and receptor ligands. Its derivatives are explored for their potential biological activities.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new therapeutic agents. It is investigated for its potential use in treating various diseases, including bacterial infections and cancer.

Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its derivatives are incorporated into formulations to enhance their efficacy and stability.

Mechanism of Action

The mechanism by which 3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • Pyrazolo[3,4-b]pyridine

  • 1H-Pyrazolo[3,4-b]pyridine

  • 1,5-Dihydro-4H-pyrazolo[4,3-c]pyridin-4-one

Uniqueness: 3-Amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one stands out due to its specific substitution pattern and the presence of the amino group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and potential make it a valuable compound for future research and development.

Properties

IUPAC Name

3-amino-1,5,6-trimethylpyrazolo[4,3-c]pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-5-4-6-7(9(14)12(5)2)8(10)11-13(6)3/h4H,1-3H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAKUWNXISHQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=NN2C)N)C(=O)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one
Reactant of Route 2
3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one
Reactant of Route 3
3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one
Reactant of Route 4
3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one
Reactant of Route 5
Reactant of Route 5
3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one
Reactant of Route 6
3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one

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